molecular formula C16H16N4OS B2906062 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile CAS No. 1797241-68-9

4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile

Cat. No.: B2906062
CAS No.: 1797241-68-9
M. Wt: 312.39
InChI Key: ZBZOAXJHTTVKEX-UHFFFAOYSA-N
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Description

4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile is a complex organic compound that features a pyrazole ring, a thiomorpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, such as palladium or other transition metals, to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiomorpholine ring can interact with sulfur-containing biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiomorpholine-containing molecules. Examples are:

Uniqueness

What sets 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiomorpholine-3-carbonitrile apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a pyrazole and a thiomorpholine ring in the same molecule allows for diverse interactions and applications that are not possible with simpler compounds .

Properties

IUPAC Name

4-(5-methyl-1-phenylpyrazole-4-carbonyl)thiomorpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-12-15(10-18-20(12)13-5-3-2-4-6-13)16(21)19-7-8-22-11-14(19)9-17/h2-6,10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZOAXJHTTVKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCSCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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